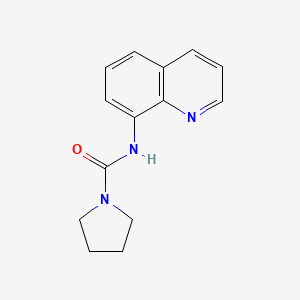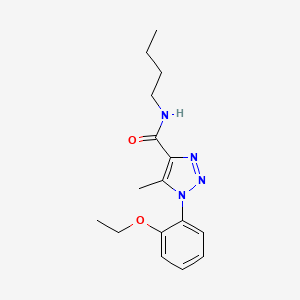
N-8-quinolinyl-1-pyrrolidinecarboxamide
Descripción general
Descripción
N-8-quinolinyl-1-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C14H15N3O and its molecular weight is 241.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 241.121512110 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Coordination Chemistry and Anticancer Activity
N-(quinolin-8-yl)pyrazine-2-carboxamide and related carboxamide palladium(II) complexes have been synthesized and characterized, showing potent cytotoxic effects on various cancer cell lines such as A549, PC-3, HT-29, Caco-2, and HeLa. These complexes display a distorted square planar geometry around the Pd(II) coordination sphere and exhibit lower toxicity on normal cells compared to cisplatin (Omondi et al., 2021).
Chemical Synthesis and Biological Applications
N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides have been developed as potential agents for targeted delivery of nitric oxide (NO) to biological sites such as tumors. These compounds can form coordinate bonds with metal ions like Mn(II) and Fe(II), releasing NO upon irradiation with long-wavelength light (Yang et al., 2017).
Corrosion Inhibition
Carboxamide derivatives, such as (N-(quinolin-8-yl) quinoline-2-carboxamide), have been investigated for their inhibitive performance in corrosion protection for mild steel in hydrochloric acid solution. These studies suggest that these compounds effectively prevent corrosion through adsorption at the metal/solution interface (Erami et al., 2019).
Antitubercular Agents
Derivatives of pyrano[3,2-h]quinolines and pyrimido[4′,5′: 6,5]pyrano[3,2-h]quinolines have been synthesized and evaluated for their antiproliferative, DNA binding affinity, and topoisomerase inhibitory activities. These compounds have shown potential as dual topoisomerase I and II inhibitory agents, with certain derivatives demonstrating significant tumor regression in vivo models (Tseng et al., 2010).
Fluorescence Sensing
A novel chemosensor based on quinoline and pyridine units has been developed for the selective and sensitive detection of Zn2+ ions in aqueous solution and living cells. This sensor exhibits fluorescence enhancement in the presence of Zn2+, offering a practical system for monitoring Zn2+ concentrations in biological and environmental samples (Park et al., 2015).
Propiedades
IUPAC Name |
N-quinolin-8-ylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(17-9-1-2-10-17)16-12-7-3-5-11-6-4-8-15-13(11)12/h3-8H,1-2,9-10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSPWWMDZUPDNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(benzyloxy)phenyl]pentanamide](/img/structure/B4552276.png)


![4-tert-butyl-N-[4-(butylsulfamoyl)phenyl]benzamide](/img/structure/B4552292.png)
![4,4'-[carbonylbis(3,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B4552313.png)
![2-cyano-N-(2-methoxyphenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4552316.png)
![[7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(2-thienylmethyl)piperazino]methanone](/img/structure/B4552324.png)
![METHYL 7-METHYL-3-[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4552326.png)
![N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B4552332.png)

![N-{4-[(butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B4552337.png)
![4-[[(4-Methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B4552342.png)
![N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4552347.png)

